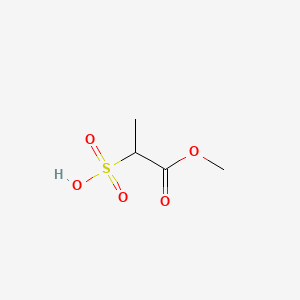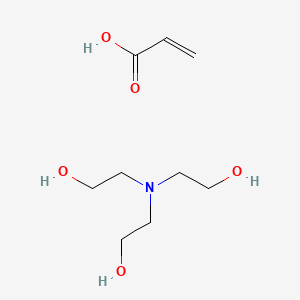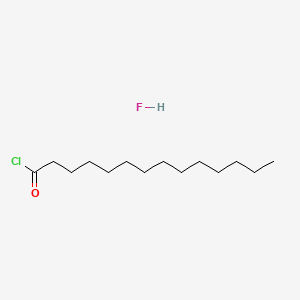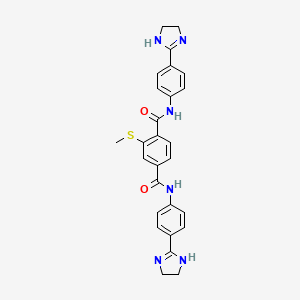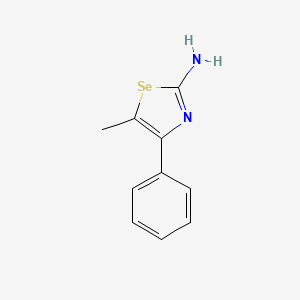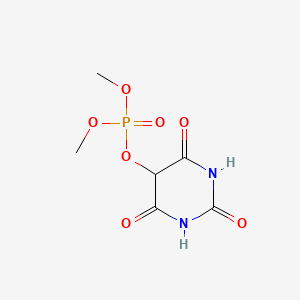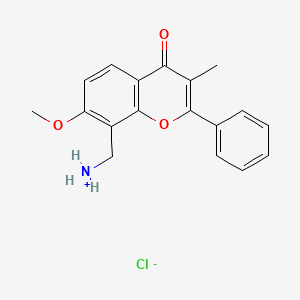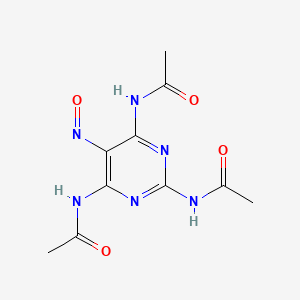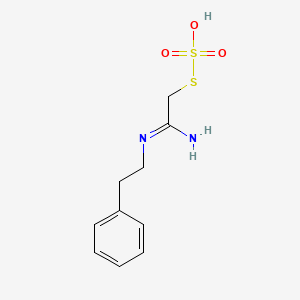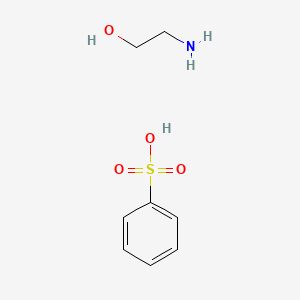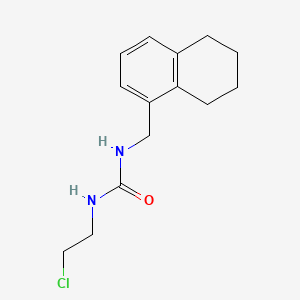
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloroethyl group and a tetrahydronaphthylmethyl moiety, contributes to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)amine with isocyanate. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- can undergo several types of chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of ethyl derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloroethyl group can enhance the compound’s ability to interact with biological targets.
Medicine
Medicinally, urea derivatives are often explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with tailored properties for various applications.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The tetrahydronaphthylmethyl moiety may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a tetrahydronaphthylmethyl group.
Urea, 1-(2-chloroethyl)-3-(cyclohexylmethyl)-: Contains a cyclohexylmethyl group, offering different steric and electronic properties.
Urea, 1-(2-chloroethyl)-3-(benzyl)-: Features a benzyl group, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthylmethyl)- lies in its combination of the chloroethyl and tetrahydronaphthylmethyl groups. This specific arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102433-69-2 |
|---|---|
Molekularformel |
C14H19ClN2O |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C14H19ClN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h3,5-6H,1-2,4,7-10H2,(H2,16,17,18) |
InChI-Schlüssel |
BBGIGWDOUADQDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC=C2CNC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


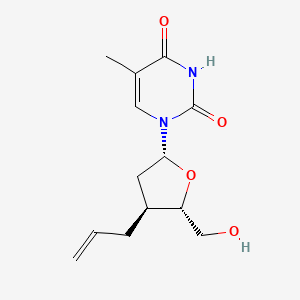
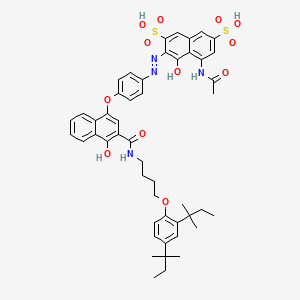
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
